

Finafloxacin Otic Suspension: Application Notes and Protocols for Acute Otitis Externa Research

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Compound of Interest

Compound Name: Finafloxacin hydrochloride

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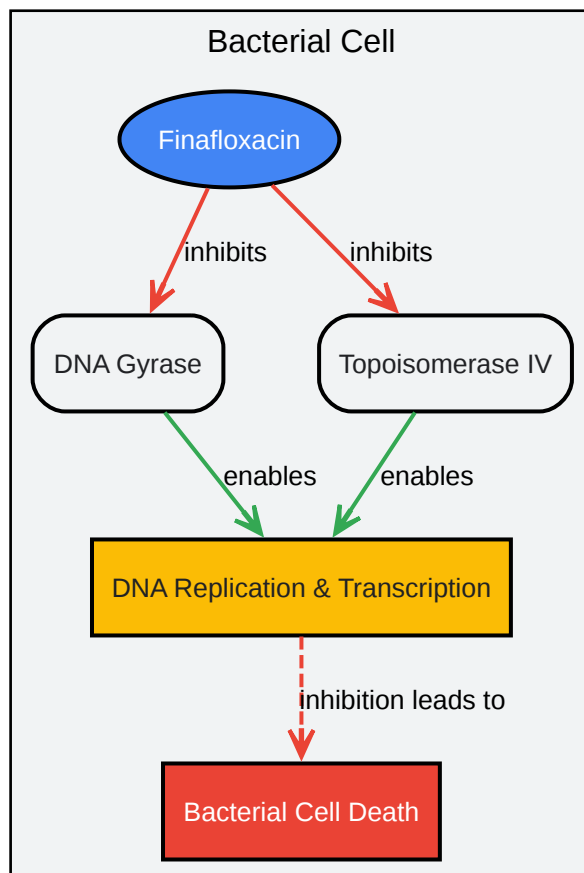
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of finafloxacin otic suspension for the treatment of acute otitis externa (AOE), also known as swimmer's ear.^[1] It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. Finafloxacin is a fluoroquinolone antibiotic that has demonstrated efficacy in treating AOE caused by susceptible strains of *Pseudomonas aeruginosa* and *Staphylococcus aureus*.^{[2][3][4]}

Mechanism of Action

Finafloxacin is a fluoroquinolone antimicrobial agent.^[2] Its mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.^{[2][3][5][6]} By targeting these enzymes, finafloxacin effectively halts bacterial proliferation.

Mechanism of Action of Finafloxacin

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Caption: Finafloxacin's bacterial cell inhibition pathway.

Clinical Efficacy

The efficacy of finafloxacin otic suspension has been established in two randomized, multicenter, vehicle-controlled clinical trials (Studies C-10-018 and C-10-019).^{[7][8]} These studies demonstrated the superiority of finafloxacin over its vehicle in clinical and microbiological outcomes, as well as in the time to cessation of ear pain in patients with AOE.^{[2][9]}

Table 1: Clinical Cure Rates at Day 11 in Pathogen-Positive Patients

Treatment Group	Study 1 (C-10-018)	Study 2 (C-10-019)	Pooled Data
Finafloxacin 0.3%	72%	69%	71% [2]
Vehicle	33%	40%	37% [2]

Pathogen-positive patients had baseline microbiological specimens containing *Staphylococcus aureus* and/or *Pseudomonas aeruginosa*.[\[2\]](#) Clinical cure was defined as the complete resolution of signs and symptoms of AOE.[\[10\]](#)[\[11\]](#)

Table 2: Microbiological Eradication Rates at Day 11 in Pathogen-Positive Patients

Treatment Group	Microbiological Success Rate
Finafloxacin 0.3%	67% [2]
Vehicle	13% [2]

Microbiological success was defined as the eradication of all baseline bacterial organisms.[\[2\]](#)

Table 3: Microbiological Eradication Rates by Pathogen in Clinically Cured Patients

Pathogen	Finafloxacin 0.3% Eradication Rate	Vehicle Eradication Rate
<i>Staphylococcus aureus</i>	89% [2]	33% [2]
<i>Pseudomonas aeruginosa</i>	89% [2]	20% [2]

Time to Cessation of Ear Pain

In the intent-to-treat (ITT) population, the median time to cessation of ear pain was 3.5 days for patients treated with finafloxacin, compared to 5.3 days for those who received the vehicle.[\[2\]](#)

Safety and Tolerability

Finafloxacin otic suspension was found to be safe and well-tolerated in clinical trials.[\[7\]](#)[\[8\]](#)

Table 4: Common Treatment-Emergent Adverse Events (≥1% Incidence)

Adverse Event	Finafloxacin 0.3% (N=618)	Vehicle (N=616)
Ear Pruritus	1.3% [7]	1.0% [7]
Nausea	1.1% [7]	0.2% [7]
Headache	1.8% [7]	2.9% [7]
Otitis Media	1.3% [7]	2.3% [7]
Otitis Externa	1.8% [7]	1.5% [7]

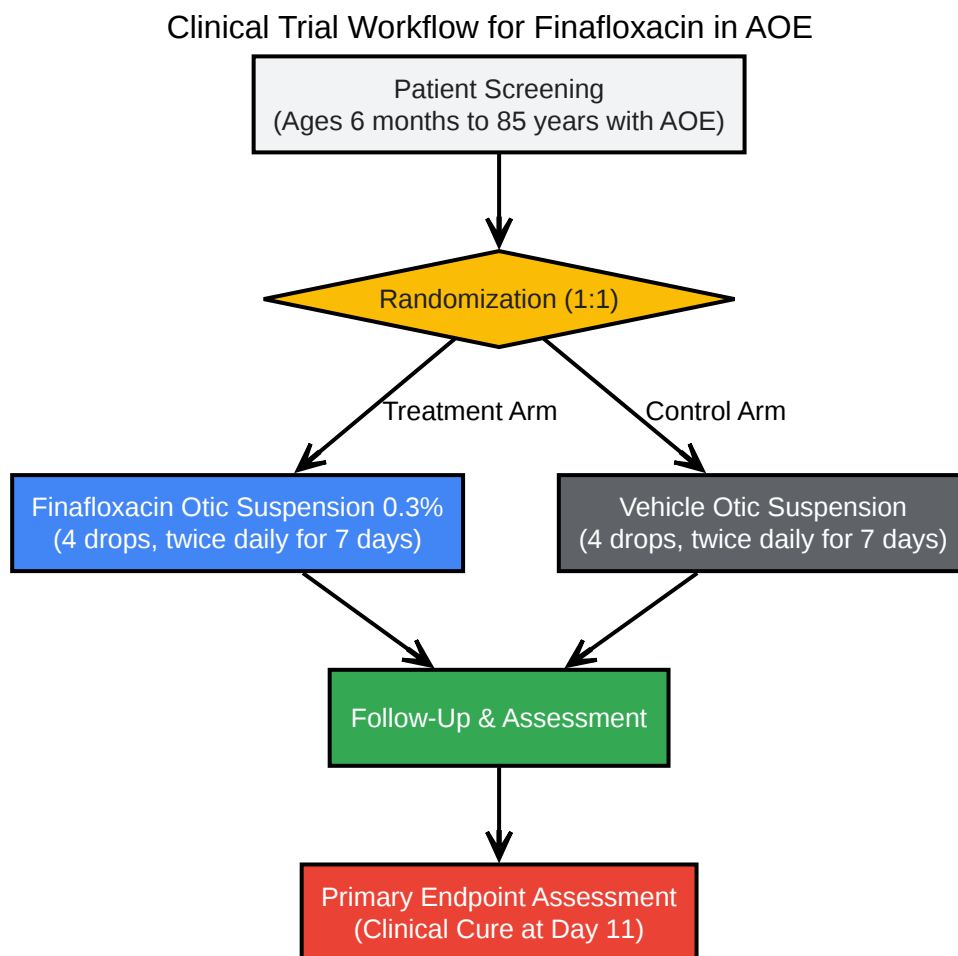
The most frequently reported adverse reactions were ear pruritus and nausea.[\[7\]](#)[\[8\]](#)[\[10\]](#) No serious adverse reactions were reported in the two Phase 3 clinical trials.[\[9\]](#)

Experimental Protocols

The following is a summary of the methodology used in the pivotal Phase 3 clinical trials (C-10-018 and C-10-019).

Study Design

The studies were prospective, multicenter, randomized, double-masked, vehicle-controlled, parallel-group trials.[\[12\]](#)



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Caption: Workflow of the pivotal Phase 3 clinical trials.

Patient Population

- Inclusion Criteria: Patients aged 6 months to 85 years with a clinical diagnosis of acute otitis externa.[\[10\]](#)[\[11\]](#)
- Exclusion Criteria: Patients with a history of hypersensitivity to finafloxacin or other quinolones.[\[9\]](#)

Dosing Regimen

- Finafloxacin Group: Four drops of 0.3% finafloxacin otic suspension instilled into the affected ear(s) twice daily for seven days.[2]
- Vehicle Group: Four drops of the vehicle suspension instilled into the affected ear(s) twice daily for seven days.[2]
- For patients requiring an otowick, the initial dose could be doubled to eight drops.[5]

Outcome Measures

- Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit on Day 11. Clinical cure was defined as the complete resolution of ear tenderness, redness, and swelling.[10][11]
- Secondary Endpoints:
 - Microbiological success, defined as the eradication of all baseline pathogens.[2]
 - Time to cessation of ear pain.[2]

Microbiological Assessment

Microbiological specimens were collected from the affected ear(s) at baseline.[2]

Pharmacokinetics

Systemic exposure to finafloxacin following otic administration is low.[9] In healthy subjects who received four drops in each ear twice daily for seven days, quantifiable plasma concentrations of finafloxacin (above 0.05 ng/mL) were observed in only 2 out of 14 subjects.[2] In AOE patients who received a single dose of four or eight drops, quantifiable plasma concentrations of up to 0.234 ng/mL were observed in only 2 out of 36 patients.[2][9]

Conclusion

Finafloxacin otic suspension is a safe and effective topical treatment for acute otitis externa caused by *P. aeruginosa* and *S. aureus*. Its targeted mechanism of action and minimal systemic absorption make it a valuable therapeutic option. The data and protocols presented

here provide a foundation for further research and development in the field of otic anti-infectives.

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